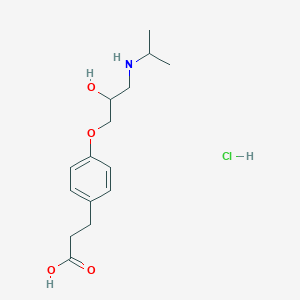
Esmolol Acid (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esmolol Acid (hydrochloride) is a cardioselective beta-1 adrenergic receptor blocker. It is commonly used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . Esmolol Acid (hydrochloride) is known for its rapid onset and short duration of action, making it suitable for acute medical situations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid (hydrochloride) involves several steps. One method includes the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate . Another method involves the use of potassium dihydrogen phosphate in water, followed by the addition of acetonitrile, methanol, and buffer to prepare the final product .
Industrial Production Methods: Industrial production of Esmolol Acid (hydrochloride) typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of readily available raw materials and simple reaction conditions makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Esmolol Acid (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester linkage is a key reaction, primarily catalyzed by esterases in the cytosol of red blood cells .
Common Reagents and Conditions: Common reagents used in the reactions involving Esmolol Acid (hydrochloride) include palladium catalysts, phosphine ligands, and palladium-carbon catalysts . The reactions are typically carried out under mild conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of Esmolol Acid (hydrochloride) include its free acid form and methanol . These products result from the hydrolysis of the ester linkage.
Scientific Research Applications
Esmolol Acid (hydrochloride) has a wide range of scientific research applications. In medicine, it is used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter . It is also used in the treatment of perioperative tachycardia and hypertension . In biology, Esmolol Acid (hydrochloride) is used to study the effects of beta-adrenergic blockers on heart rate and blood pressure . Additionally, it has applications in the treatment of diabetic foot ulcers, where it has been shown to improve wound healing by inhibiting aldose reductase and facilitating the migration of fibroblasts .
Mechanism of Action
Esmolol Acid (hydrochloride) exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions . The compound prevents the action of two naturally occurring substances, epinephrine and norepinephrine, by competing for receptor binding sites . The rapid metabolism of Esmolol Acid (hydrochloride) by esterases in red blood cells results in its short duration of action .
Comparison with Similar Compounds
Esmolol Acid (hydrochloride) is often compared with other beta-1 adrenergic blockers such as landiolol and metoprolol. Landiolol, like Esmolol Acid (hydrochloride), has a rapid onset and short duration of action but is known to induce a faster and more pronounced heart rate reduction . Metoprolol, on the other hand, has a longer duration of action and is used for chronic conditions . The unique feature of Esmolol Acid (hydrochloride) is its rapid metabolism and short duration of action, making it ideal for acute medical situations .
List of Similar Compounds:- Landiolol
- Metoprolol
- Atenolol
- Propranolol
Properties
CAS No. |
83356-60-9 |
|---|---|
Molecular Formula |
C15H24ClNO4 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H |
InChI Key |
KIRQRJMXRCCUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



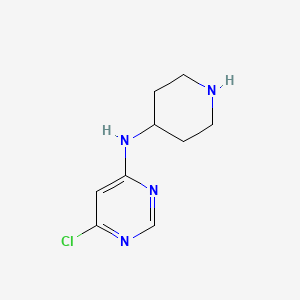
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
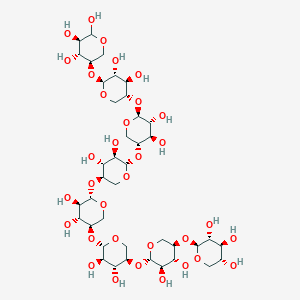
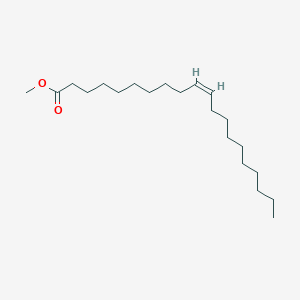
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)
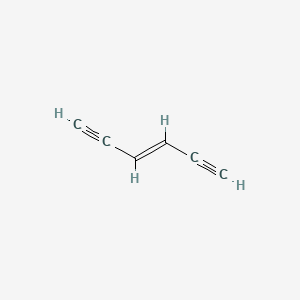
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
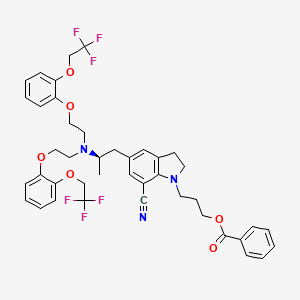
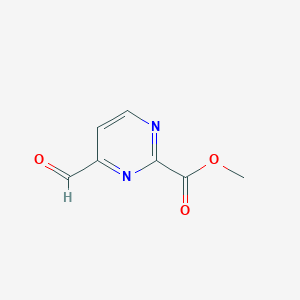
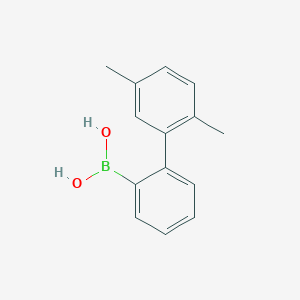
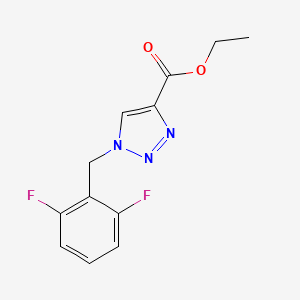
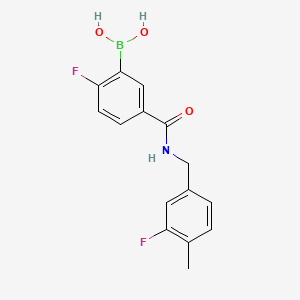
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
